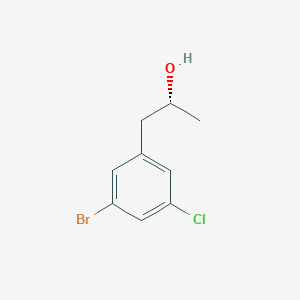

(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol

Description

(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral secondary alcohol featuring a halogenated aromatic ring (3-bromo-5-chlorophenyl) attached to a propan-2-ol backbone. Its molecular formula is C₉H₉BrClO, with a molecular weight of 264.53 g/mol. The (R)-enantiomer is of particular interest due to the stereospecific interactions often critical in pharmacological applications.

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1 |

InChI Key |

DWYPOOQLTMDFGY-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CC(=C1)Br)Cl)O |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)Br)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:

Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.

Industrial Production Methods

Industrial production methods may involve:

Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.

Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation to form the corresponding ketone.

Reduction: Further reduction can lead to the formation of different alcohol derivatives.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenylpropanols.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.

Medicine

Industry

Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propan-2-ol Derivatives

a. (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)

- Structure: Features an indolyloxy substituent with methoxy and methoxymethyl groups, plus an ethylamino side chain.

- Pharmacology: Exhibits α1- and β1-adrenoceptor antagonism, antiarrhythmic, and hypotensive activities comparable to carvedilol .

b. (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11)

- Synthesis : Produced via a literature method with 68% yield as a foam .

- Activity : Similar to Compound 10 but with positional isomerism in the indole substituents. This highlights the importance of substitution patterns on biological activity, a factor relevant to the target compound’s 3-Br/5-Cl arrangement.

Halogenated Alcohols

a. 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol)

- Structure : A trichlorinated tertiary alcohol with a methyl group.

- Properties : Melting point 75–79°C , boiling point 173–175°C , and higher volatility due to reduced steric hindrance compared to the target compound .

- Chlorobutanol’s trichloro group enhances hydrophobicity but lacks the targeted halogenated aromatic pharmacophore.

Heterocyclic Derivatives

a. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Contains a pyrazole ring with sulfanyl, trifluoromethyl, and aldehyde groups.

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 264.53 | Not reported | Not reported |

| Compound 10 | 467.49 | Foam (no mp) | Not reported |

| Chlorobutanol | 186.46 | 75–79 | 173–175 |

Research Implications

- Stereochemistry: The (R)-enantiomer of the target compound may exhibit enhanced binding affinity to chiral targets compared to racemic analogs, as seen in adrenoceptor antagonists like carvedilol .

- Substituent Effects : Halogenation at the 3- and 5-positions could promote halogen bonding with biomolecules, a feature absent in methoxy-substituted analogs.

- Synthetic Routes : highlights the use of established procedures for propan-2-ol derivatives, suggesting possible pathways for synthesizing the target compound via halogenation or coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.